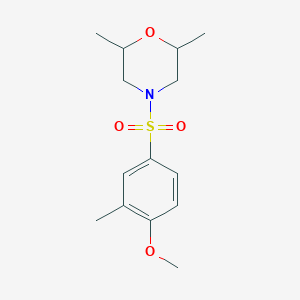![molecular formula C18H30N2O4S B2870112 N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-35-2](/img/structure/B2870112.png)
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide is a chemical compound that has garnered attention in the scientific community due to its unique chemical and biological properties. This compound is characterized by its molecular formula C18H30N2O4S and a molecular weight of 370.507 Da
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with dibutylamine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves multiple steps, including the formation of an intermediate, which is then reacted with dibutylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide can be compared with other similar compounds, such as:
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonamide group and have been studied for their enzyme inhibitory properties.
1,2,4-Oxadiazole derivatives: These compounds contain amide fragments and have shown potential in various biological applications.
特性
IUPAC Name |
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-4-6-13-20(14-7-5-2)25(22,23)15-12-19-18(21)16-8-10-17(24-3)11-9-16/h8-11H,4-7,12-15H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMTUPYRDVOGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)


![2-(4-Bromophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2870039.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)
![2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2870043.png)



![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

